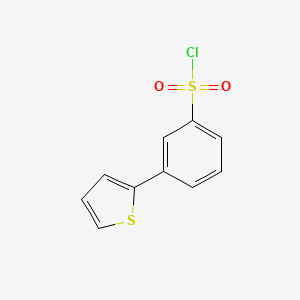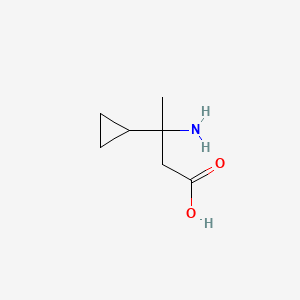
3-Amino-3-cyclopropylbutanoic acid
Übersicht
Beschreibung
3-Amino-3-cyclopropylbutanoic acid is an amino acid analog with a molecular weight of 143.19 . It has received considerable attention due to its potential therapeutic applications in neurological and psychiatric disorders.
Molecular Structure Analysis
The molecular formula of 3-Amino-3-cyclopropylbutanoic acid is C7H13NO2 . The InChI code is 1S/C7H13NO2/c1-7(8,4-6(9)10)5-2-3-5/h5H,2-4,8H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
3-Amino-3-cyclopropylbutanoic acid is a colorless, crystalline substance . It has a high melting point due to its ionic properties . Its solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .Wissenschaftliche Forschungsanwendungen
Characterization and Toxicity in Mushrooms
- 3-Amino-3-cyclopropylbutanoic acid, isolated from the mushroom Amanita cokeri, exhibits toxicity to various organisms like the fungus Cercospora kikuchii, the arthropod Oncopeltus fasciatus, and bacteria such as Agrobacterium tumefaciens, Erwinia amylovora, and Xanthomonas campestris. This compound's bacterial toxicity can be reversed by adding isoleucine to the medium (Drehmel & Chilton, 2002).
Role in Plant Growth Regulation
- The stereostructure of 3-Amino-3-cyclopropylbutanoic acid, a plant growth regulator from the mushroom Amanita castanopsidis Hongo, was determined through its racemic and enantioselective syntheses. This involved a chelate-enolate Claisen rearrangement as a key step (Morimoto et al., 2002).
Structural Studies in Solid State
- The solid-state structures of cyclo-β-peptides, cyclic tetramers of 3-aminobutanoic acid, were determined. These peptides form tubular structures held together by nonlinear hydrogen bonds, contributing to a better understanding of peptide structures (Seebach et al., 1997).
Vibrational Spectra and DFT Calculations
- Vibrational spectra studies of zwitterionic 3-Aminobutanoic acid supported by Density Functional Theory (DFT) calculations have been conducted. This research aids in understanding the structural and electronic properties of such compounds (Yalagi, 2022).
Applications in Synthesis and Drug Discovery
- Studies on cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid revealed their potential as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. This discovery has implications in neuropharmacology (Dappen et al., 2010).
Development of Greener Synthetic Processes
- Research on the enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid focuses on developing greener, more environmentally friendly synthetic processes. This involves using solvent-free methods and aims at reducing the environmental impact of chemical synthesis (Weiss et al., 2010).
Eigenschaften
IUPAC Name |
3-amino-3-cyclopropylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(8,4-6(9)10)5-2-3-5/h5H,2-4,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELQFMFNZSFSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-cyclopropylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)
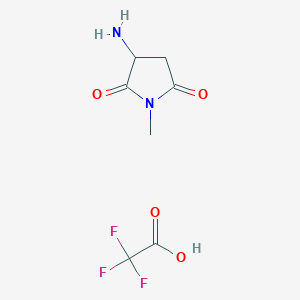
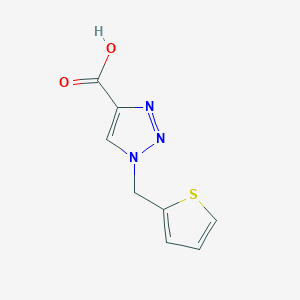
![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)
![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)

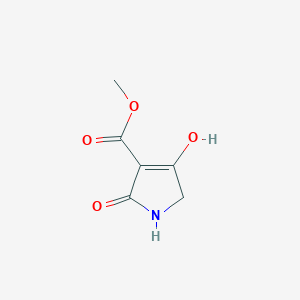

![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)

